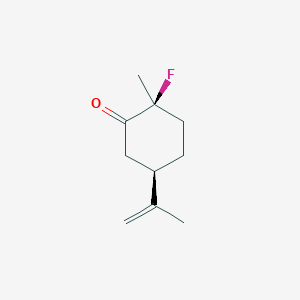
(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one is a chiral cyclohexanone derivative with a fluorine atom at the 2-position, a methyl group at the 2-position, and a prop-1-en-2-yl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable cyclohexanone precursor. The reaction typically requires a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include an inert atmosphere, low temperatures, and an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced purification techniques such as chromatography and crystallization can help achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand the effects of fluorine substitution on biological activity.
Industrial Applications: It may be used in the development of new materials or as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of (2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability, enhancing its efficacy and duration of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-one
- (2S,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
Uniqueness
(2S,5R)-2-Fluoro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
357194-21-9 |
|---|---|
Molekularformel |
C10H15FO |
Molekulargewicht |
170.22 g/mol |
IUPAC-Name |
(2S,5R)-2-fluoro-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H15FO/c1-7(2)8-4-5-10(3,11)9(12)6-8/h8H,1,4-6H2,2-3H3/t8-,10+/m1/s1 |
InChI-Schlüssel |
KKCCRQBSDAVRAG-SCZZXKLOSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@](C(=O)C1)(C)F |
Kanonische SMILES |
CC(=C)C1CCC(C(=O)C1)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)
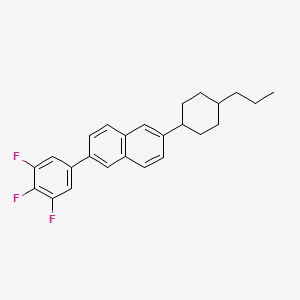

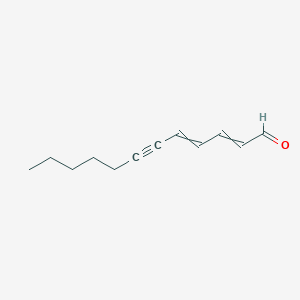
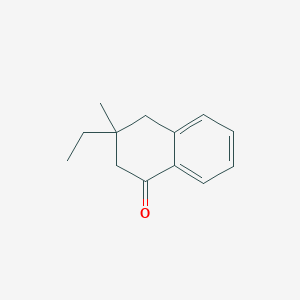
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
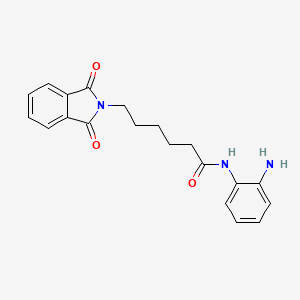
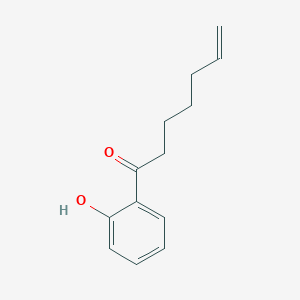
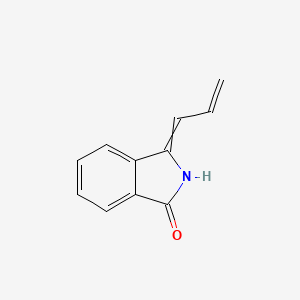

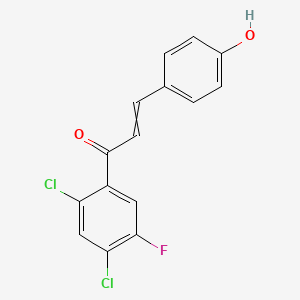

![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)
![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)
